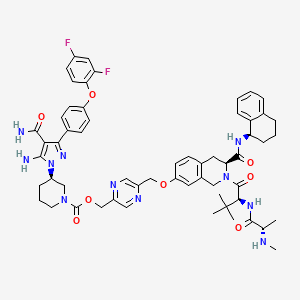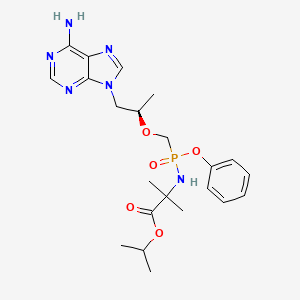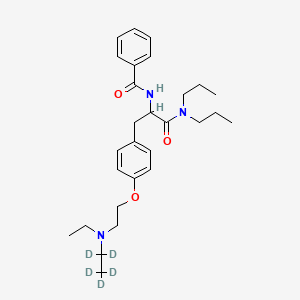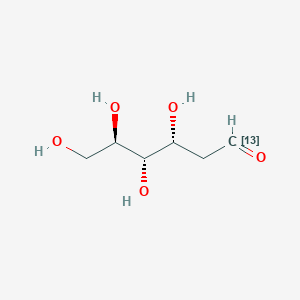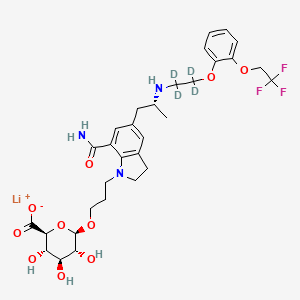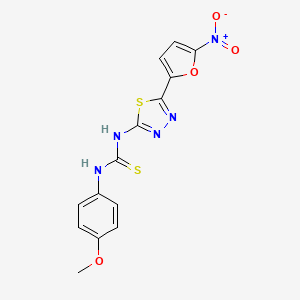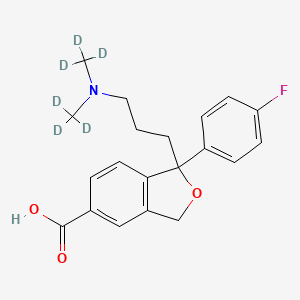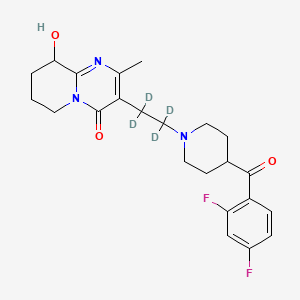
2,4-Difluorobenzoyl paliperidone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluorobenzoyl paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders. The compound is characterized by the presence of two fluorine atoms on the benzoyl ring and deuterium atoms replacing hydrogen atoms in the paliperidone structure. This modification is often used in research to study the pharmacokinetics and metabolic pathways of paliperidone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzoyl paliperidone-d4 typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of deuterium atoms into the paliperidone structure through a series of deuterium exchange reactions. The key steps include:
Formation of the benzoyl intermediate: The benzoyl intermediate is synthesized by reacting 2,4-difluorobenzoyl chloride with a suitable nucleophile.
Deuterium exchange: The hydrogen atoms in the paliperidone structure are replaced with deuterium atoms using deuterated reagents under specific conditions.
Coupling reaction: The deuterated intermediate is then coupled with the benzoyl intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluorobenzoyl paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Difluorobenzoyl paliperidone-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some key applications include:
Pharmacokinetic studies: The deuterated compound is used as an internal standard in mass spectrometry to study the pharmacokinetics of paliperidone.
Metabolic pathway analysis: Researchers use the compound to investigate the metabolic pathways and identify metabolites of paliperidone.
Drug development: The compound is used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological research: Studies on receptor binding and interaction with neurotransmitter systems.
Wirkmechanismus
The mechanism of action of 2,4-Difluorobenzoyl paliperidone-d4 is similar to that of paliperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and schizoaffective disorders. Additionally, it binds to alpha-adrenergic and histamine receptors, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluorobenzoyl paliperidone-d4 can be compared with other deuterated and non-deuterated analogs of paliperidone. Some similar compounds include:
Paliperidone: The non-deuterated form, used as an antipsychotic.
Risperidone: A precursor to paliperidone, also used as an antipsychotic.
Deuterated risperidone: A deuterated analog of risperidone used in pharmacokinetic studies.
The uniqueness of this compound lies in its deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies.
Eigenschaften
Molekularformel |
C23H27F2N3O3 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2 |
InChI-Schlüssel |
CVLTWEWVHZQBRJ-FJVJJXCISA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Kanonische SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


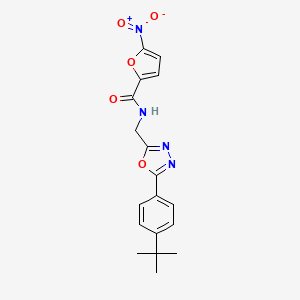
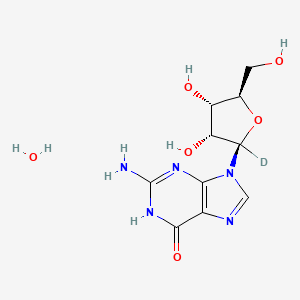
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
